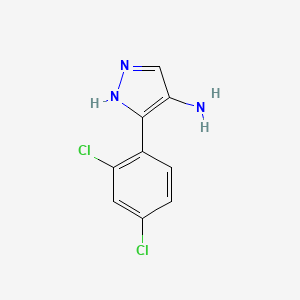

3-(2,4-二氯苯基)-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine”, there are related studies on the synthesis of similar compounds. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .科学研究应用

合成吡唑吡嘧啶

3-(2,4-二氯苯基)-1H-吡唑-4-胺用于合成各种吡唑吡嘧啶。这些化合物在医学上显示出显著的生物活性。该过程涉及不同衍生物的缩合和表征,表明其在新药物化合物开发中的实用性 (Xu Li-feng, 2011)。

抗肿瘤活性

该化合物已被用于合成具有显著抗肿瘤活性的分子。例如,其衍生物对人类肺腺癌和胃癌细胞系显示出显著的抑制作用,突显了其在癌症研究中的潜力 (Jin Liu, Juan Zhao, Jiu fu Lu, 2020)。

晶体结构分析

该化合物还在研究各种衍生物的晶体结构中起着重要作用。这些分析提供了有关分子构型和分子间相互作用的见解,这对于药物设计和材料科学至关重要 (R. Butcher et al., 2012)。

酰胺衍生物的开发

合成含酰胺基团的新型1-芳基吡唑吡嘧啶衍生物涉及使用该化合物。这些发展对于新药物的创制具有重要意义 (Ju Liu et al., 2016)。

超声辐照合成

该化合物在超声辐照下用于合成乙酸乙酯基-1-(2,4-二氯苯基)-1H-吡唑-3-羧酸酯,展示了一种显著缩短反应时间的方法,这在制药和化工制造中具有重要价值 (P. Machado et al., 2011)。

荧光传感和逻辑电路构建

一种含有3-(4-甲基苯基)-1H-吡唑-5-胺的新型二芳基乙烯显示出对Al3+和Zn2+的优异荧光传感能力,展示了该化合物在化学传感和逻辑电路构建中的应用 (Wendan Gao et al., 2018)。

有机合成中的催化反应

该化合物用于催化反应,如钯催化的铁环吡唑配体进行不对称烯丙胺化反应。这类反应在有机合成和对映选择性过程的发展中至关重要 (A. Togni et al., 1996)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to target enzymes like cytochrome p450 (cyp51) in certain organisms .

Mode of Action

It’s suggested that similar compounds may act on the active site of their target enzymes, establishing a stable complex with the target .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Action Environment

The stability of similar compounds has been attributed to their relatively stable, readily prepared, and generally environmentally benign nature .

生化分析

Biochemical Properties

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with p38 mitogen-activated protein kinase (p38MAPK), cyclooxygenase (COX), and other kinases . These interactions are crucial as they can modulate inflammatory responses and other cellular processes. The compound’s ability to bind to these enzymes and proteins highlights its potential as a therapeutic agent in treating inflammatory diseases and other conditions.

Cellular Effects

The effects of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of acetylcholinesterase, an enzyme critical for neurotransmission . By inhibiting acetylcholinesterase, the compound can alter nerve impulse transmission, leading to changes in cellular function and behavior. Additionally, its impact on oxidative stress markers, such as malondialdehyde, indicates its role in modulating cellular oxidative states .

Molecular Mechanism

At the molecular level, 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that the compound can form stable complexes with enzymes like CYP51, a crucial enzyme in the sterol biosynthesis pathway . This binding interaction can inhibit the enzyme’s activity, leading to downstream effects on cellular processes. Furthermore, the compound’s ability to modulate gene expression through interactions with transcription factors and other regulatory proteins underscores its multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine in laboratory settings are essential considerations for its application. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and extreme pH conditions can lead to its breakdown. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks.

Metabolic Pathways

3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a pivotal role in its metabolism . The compound undergoes various biotransformation reactions, including hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by efflux pumps such as MepA . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are vital for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its presence in these compartments can affect its activity and function, as it can interact with different biomolecules in specific cellular environments. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJZILWHYSZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465107 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268547-51-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)